molecular formula C15H12N2S B373751 1,5-diphenyl-1H-imidazole-2-thiol CAS No. 136802-77-2

1,5-diphenyl-1H-imidazole-2-thiol

Cat. No. B373751
CAS RN: 136802-77-2
M. Wt: 252.3g/mol
InChI Key: WVWPIDMVMOHYEG-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-imidazole-2-thiol, also known as 1,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione, is a chemical compound with the molecular formula C15H12N2S . It has a molecular weight of 252.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom . The ring is substituted with two phenyl groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antioxidant Additives for Industrial Lubricating Oils

Functionalized imidazoles, including derivatives related to "1,5-diphenyl-1H-imidazole-2-thiol", have been evaluated as antioxidant additives for lubricating oils. These compounds, particularly those functionalized at the 2-position with thiol, thiomethyl, and thiobenzyl groups, showed varying antioxidant properties, with some configurations enhancing oxidation stability significantly. The study reveals that the electron-donating or withdrawing abilities of substituents influence the antioxidant capacity, and certain imidazole derivatives provided more oxidation stability than triazole counterparts with similar functionalities (Ashry et al., 2014).

Catalytic Synthesis Applications

Imidazole derivatives, similar in structure to "this compound", have been used in catalytic synthesis processes to create complex organic compounds. For instance, these compounds have been involved in the CuI catalyzed synthesis of dibenzo[b,f]imidazo[1,2-d][1,4]thiazepines via C–N and C–S bond Ullmann cross-coupling reactions, demonstrating their utility in constructing new bonds and facilitating the synthesis of heterocyclic compounds with potential pharmaceutical applications (Li et al., 2020).

Chromogenic Properties

Imidazole derivatives exhibit interesting chromogenic properties, including piezochromism, photochromism, and thermochromism. These properties have been studied in the solid state and in solution, suggesting potential applications in the development of sensors, switches, and other materials that respond to environmental changes (Fridman et al., 2006).

Anticancer Agents

Derivatives of imidazole have been explored for their anticancer activity. A study on novel thiadiazole-imidazole derivatives showed that some compounds exhibited moderate to high anticancer activity, suggesting these compounds' potential as powerful anticancer agents (Gomha et al., 2016).

Corrosion Inhibition

Imidazole derivatives have been investigated for their corrosion inhibition performance on steel in corrosive environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, with some derivatives showing high inhibition efficiency. This highlights their potential use in protecting metals from corrosion, particularly in industries where metal longevity is crucial (Singh et al., 2017).

Future Directions

While specific future directions for 1,5-diphenyl-1H-imidazole-2-thiol are not mentioned in the retrieved data, imidazole derivatives are of significant interest in medicinal chemistry due to their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs .

properties

IUPAC Name

3,4-diphenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWPIDMVMOHYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136802-77-2
Record name 1,5-diphenyl-1H-imidazole-2-thiol
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